molecular formula C8H5BrF3I B2814311 3-Iodo-5-(trifluoromethyl)benzyl bromide CAS No. 1261795-42-9

3-Iodo-5-(trifluoromethyl)benzyl bromide

Cat. No.: B2814311
CAS No.: 1261795-42-9
M. Wt: 364.932
InChI Key: SSBWCUOPXYPYNB-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF3I It is characterized by the presence of iodine, bromine, and trifluoromethyl groups attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 3-Iodo-5-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of the methyl group with a bromine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound to 3-Iodo-5-(trifluoromethyl)toluene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include benzyl alcohol and benzaldehyde derivatives.

    Reduction: Products include 3-Iodo-5-(trifluoromethyl)toluene.

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)benzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the modification of biomolecules and in the study of biological pathways.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the iodine atom.

    3,5-Bis(trifluoromethyl)benzyl bromide: Contains an additional trifluoromethyl group.

    3-Iodo-5-(trifluoromethyl)toluene: Lacks the bromine atom.

Uniqueness

3-Iodo-5-(trifluoromethyl)benzyl bromide is unique due to the combination of iodine, bromine, and trifluoromethyl groups on the benzyl ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-(bromomethyl)-3-iodo-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3I/c9-4-5-1-6(8(10,11)12)3-7(13)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBWCUOPXYPYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261795-42-9
Record name 3-Iodo-5-(trifluoromethyl)benzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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